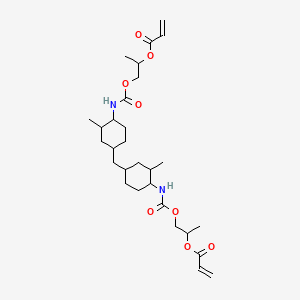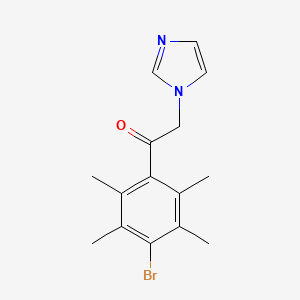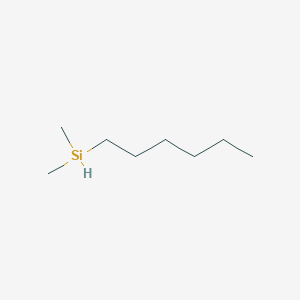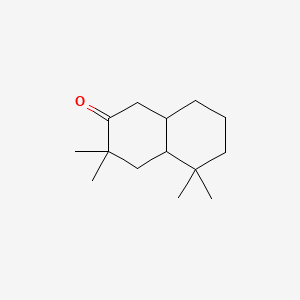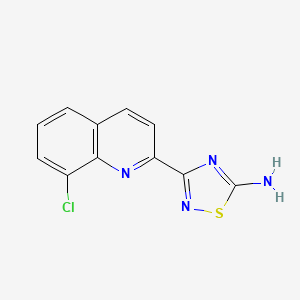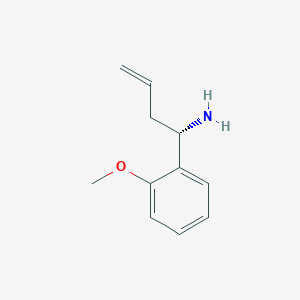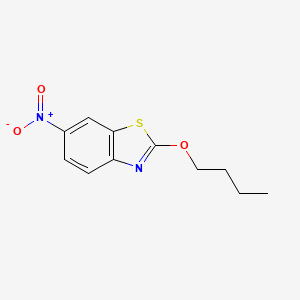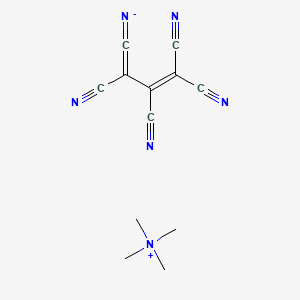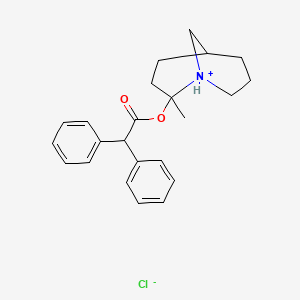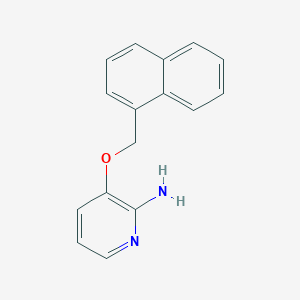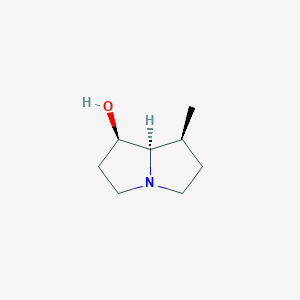
Retronecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, is derived from the reduction of retronecine, another pyrrolizidine alkaloid. It is characterized by its unique structure, which includes a pyrrolizidine ring system with hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Retronecanol can be synthesized through the reduction of retronecine. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in retronecine, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of retronecine from natural sources, such as the seeds of Crotalaria species. The extracted retronecine is then subjected to hydrogenation to produce this compound. This method is preferred due to the availability of natural sources and the relatively simple hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: Retronecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form retronecanone.
Reduction: As mentioned earlier, this compound is produced by the reduction of retronecine.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Acetic anhydride, pyridine.
Major Products Formed:
Oxidation: Retronecanone.
Reduction: Desoxythis compound.
Substitution: Acetylated this compound derivatives.
Applications De Recherche Scientifique
Retronecanol has several scientific research applications across various fields:
Chemistry: this compound is used as a starting material for the synthesis of other pyrrolizidine alkaloids.
Biology: In biological research, this compound is studied for its potential toxicological effects.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of retronecanol involves its interaction with cellular components, leading to various biological effects. This compound is known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can result in cellular damage and toxicity .
Molecular Targets and Pathways:
DNA: this compound metabolites can form adducts with DNA, leading to mutations and potential carcinogenic effects.
Proteins: Binding of this compound metabolites to proteins can disrupt normal cellular functions, contributing to its toxic effects.
Comparaison Avec Des Composés Similaires
Retronecine: The precursor to retronecanol, characterized by an additional double bond.
Heliotridane: Another pyrrolizidine alkaloid with a different hydroxylation pattern.
Platynecine: A related compound with a similar pyrrolizidine ring system but different functional groups.
Uniqueness: this compound’s uniqueness lies in its specific hydroxylation and reduced form, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
567-39-5 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
Clé InChI |
PGMBNUMLNAJSJR-XLPZGREQSA-N |
SMILES isomérique |
C[C@H]1CCN2[C@H]1[C@@H](CC2)O |
SMILES canonique |
CC1CCN2C1C(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
